molecular formula C19H24O2S B1678098 Prifelone CAS No. 69425-13-4

Prifelone

Cat. No.: B1678098
CAS No.: 69425-13-4
M. Wt: 316.5 g/mol
InChI Key: WAAVMZLJRXYRMA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Loreclezol involves the formation of a triazole ring structure. The specific synthetic routes and reaction conditions for Loreclezol are not widely detailed in public literature. general methods for synthesizing triazole derivatives typically involve cyclization reactions under controlled conditions . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Loreclezol undergoes various chemical reactions, including:

    Oxidation: Loreclezol can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions involving Loreclezol may alter its triazole ring structure.

    Substitution: Substitution reactions can occur at the triazole ring or the phenyl groups attached to it.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Loreclezol has several scientific research applications:

Mechanism of Action

Loreclezol exerts its effects by modulating the GABA A receptor. It acts as a positive allosteric modulator, enhancing the receptor’s response to gamma-aminobutyric acid (GABA). This modulation increases chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability . The binding site for Loreclezol is distinct from that of benzodiazepines, and its effects are not blocked by flumazenil, a benzodiazepine antagonist .

Comparison with Similar Compounds

Loreclezol is similar to other GABA A receptor modulators such as benzodiazepines and valerenic acid. it is unique in its binding site and mechanism of action. Unlike benzodiazepines, Loreclezol does not interact with the benzodiazepine recognition site and its effects are not reversed by benzodiazepine receptor inverse agonists . Similar compounds include:

Loreclezol’s distinct binding site and mechanism make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

69425-13-4

Molecular Formula

C19H24O2S

Molecular Weight

316.5 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C19H24O2S/c1-18(2,3)13-10-12(16(20)15-8-7-9-22-15)11-14(17(13)21)19(4,5)6/h7-11,21H,1-6H3

InChI Key

WAAVMZLJRXYRMA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CS2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CS2

Appearance

Solid powder

69425-13-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-di-tert-butyl-4-(2'-thenoyl)phenol
prifelone
R 830
R-830

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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